3-Amino-4-chlorobenzamide
Overview
Description
3-Amino-4-chlorobenzamide is an organic compound with the chemical formula C7H7ClN2O. It is characterized by the presence of an amino group (-NH2) and a chloro group (-Cl) attached to a benzamide structure. This compound is known for its diverse applications in pharmaceuticals and organic synthesis .
Mechanism of Action
Mode of Action
It has been reported that this compound can undergo a suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form a biaryl aniline derivative . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
The Suzuki coupling reaction it undergoes suggests that it may be involved in pathways related to biaryl aniline derivatives . The downstream effects of these pathways are currently unknown and require further investigation.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential to form biaryl aniline derivatives, it may have effects related to these compounds
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
3-Amino-4-chlorobenzamide can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative
Molecular Mechanism
Its ability to undergo Suzuki coupling reaction suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-chlorobenzamide can be synthesized through the reduction of 3-nitro-4-chlorobenzamide using zinc as a reducing agent . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-temperature reactions and efficient catalysts to ensure high yields and purity. The use of ultrasonic irradiation and green solid acid catalysts has been reported to be effective and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo Suzuki coupling reactions with phenyl boronic acid in the presence of palladium catalysts to form biaryl aniline derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Suzuki Coupling: Phenyl boronic acid, palladium catalysts such as chloro(di-2-norbornylphosphino)(2-dimethylamino-1,1-biphenyl-2-yl)palladium(II).
Condensation: Benzoic acids, amines, Lewis acidic ionic liquid immobilized on diatomite earth.
Major Products
Biaryl Aniline Derivatives: Formed through Suzuki coupling reactions.
Scientific Research Applications
3-Amino-4-chlorobenzamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-aminobenzamide: Similar structure with the amino and chloro groups in different positions.
3-Amino-4-chlorobenzoic acid: Similar functional groups but with a carboxylic acid instead of an amide.
Uniqueness
3-Amino-4-chlorobenzamide is unique due to its specific arrangement of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility in synthesis and applications makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3-amino-4-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMDKGRWJVOUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066517 | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-10-1 | |
Record name | 3-Amino-4-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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